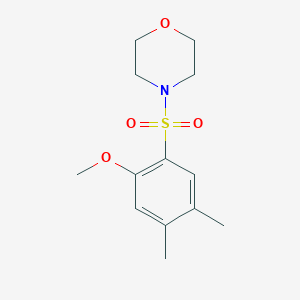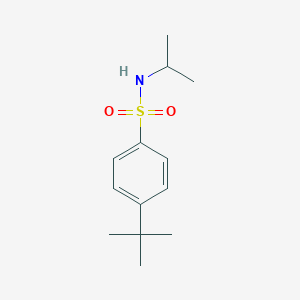
4-tert-butyl-N-propan-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-propan-2-ylbenzenesulfonamide, also known as TBPS, is a sulfonamide compound used in scientific research as a modulator of GABA-A receptors. GABA-A receptors are important targets for drugs that treat anxiety, epilepsy, and insomnia. TBPS is a potent antagonist of GABA-A receptors, and it has been used to study the role of these receptors in the central nervous system.
Mecanismo De Acción
Target of Action
It is known that sulfonamides, a group to which this compound belongs, often target enzymes or proteins that are crucial for the survival of cells or organisms .
Mode of Action
Sulfonamides typically act by inhibiting the function of their target enzymes or proteins, thereby disrupting essential biochemical processes .
Biochemical Pathways
Sulfonamides generally interfere with the synthesis of folic acid, an essential component for dna replication, in bacteria .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of essential enzymes or proteins by sulfonamides typically results in the disruption of critical cellular processes, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of sulfonamides .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-propan-2-ylbenzenesulfonamide in lab experiments is its potency as a GABA-A receptor antagonist. This allows for precise control over the level of GABA-A receptor activity in experimental systems. However, this compound can be toxic at high concentrations, and care must be taken to ensure that experiments are conducted within safe limits.
Direcciones Futuras
There are a number of future directions for research on 4-tert-butyl-N-propan-2-ylbenzenesulfonamide and its effects on GABA-A receptors. One area of interest is the role of GABA-A receptors in the development of epilepsy and other neurological disorders. Another area of interest is the development of new drugs that target GABA-A receptors, either as agonists or antagonists, for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other GABA-A receptor modulators.
Métodos De Síntesis
4-tert-butyl-N-propan-2-ylbenzenesulfonamide can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with N-propan-2-ylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-propan-2-ylbenzenesulfonamide has been used extensively in scientific research to study the mechanisms of GABA-A receptor function. GABA-A receptors are ion channels that are activated by the neurotransmitter GABA, and they play a critical role in regulating neuronal excitability in the brain. This compound has been used to study the effects of GABA-A receptor antagonists on neuronal activity, as well as the role of these receptors in the development of epilepsy.
Propiedades
IUPAC Name |
4-tert-butyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14-17(15,16)12-8-6-11(7-9-12)13(3,4)5/h6-10,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMCVZUPBMTCLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)
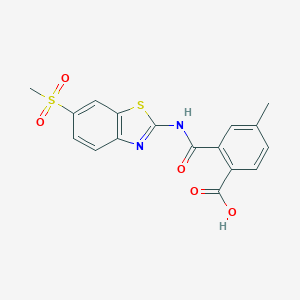

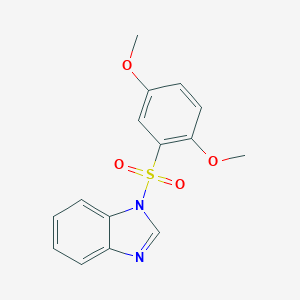
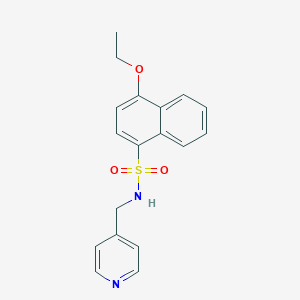
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B344890.png)
![4-Benzyl-1-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B344892.png)
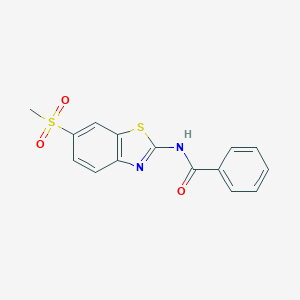
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B344895.png)

